molecular formula C8H9Cl3FN B6277767 [(2,4-dichloro-5-fluorophenyl)methyl](methyl)amine hydrochloride CAS No. 2763780-19-2

[(2,4-dichloro-5-fluorophenyl)methyl](methyl)amine hydrochloride

Cat. No. B6277767
CAS RN: 2763780-19-2
M. Wt: 244.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-5-fluorophenylmethyl(methyl)amine hydrochloride (DCFMA HCl) is a synthetic compound belonging to the class of phenethylamine derivatives. It is a white to slightly off-white powder that is soluble in water and ethanol. DCFMA HCl has been studied as a potential treatment for a wide range of medical conditions, including neurological diseases, cardiovascular diseases, and cancer.

Mechanism of Action

The exact mechanism of action of DCFMA HCl is not fully understood. It is believed that the compound acts as an agonist of the 5-HT2A serotonin receptor and as an antagonist of the 5-HT2C serotonin receptor. It is also believed to act as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of serotonin.
Biochemical and Physiological Effects
DCFMA HCl has been shown to have neuroprotective and anti-inflammatory properties. It has been shown to reduce amyloid-β plaque formation, which is associated with Alzheimer's disease, and to reduce levels of pro-inflammatory cytokines. It has also been shown to reduce oxidative stress and to reduce levels of the enzyme monoamine oxidase, which is involved in the metabolism of serotonin.

Advantages and Limitations for Lab Experiments

The main advantage of using DCFMA HCl in laboratory experiments is its high purity and solubility in water and ethanol. This makes it easy to use in a variety of applications, including cell culture and animal models. However, the compound is not commercially available and must be synthesized in the lab, which can be time consuming and difficult. Additionally, the compound is not approved for use in humans, so its safety and efficacy in clinical trials have not been established.

Future Directions

The potential therapeutic applications of DCFMA HCl are numerous, and further research is needed to fully understand its mechanism of action and potential clinical benefits. Possible future directions for research include further investigation of its neuroprotective and anti-inflammatory properties, its potential to treat Alzheimer's disease, Parkinson's disease, and Huntington's disease, and its potential to treat cardiovascular diseases and cancer. Additionally, further research is needed to understand its pharmacokinetics, drug-drug interactions, and safety profile.

Synthesis Methods

DCFMA HCl can be synthesized using a variety of methods, including a two-step synthesis process involving the reaction of 2,4-dichlorophenylacetonitrile with 5-fluoro-2-methylaniline in the presence of an acid catalyst, followed by the reaction of the resulting intermediate with hydrochloric acid. The reaction conditions and yields of the two-step synthesis process can be optimized to achieve higher yields and better purity.

Scientific Research Applications

DCFMA HCl has been studied for a range of potential medical applications, including neurological diseases, cardiovascular diseases, and cancer. It has been shown to have neuroprotective and anti-inflammatory properties, and has been studied for its potential to treat Alzheimer's disease, Parkinson's disease, and Huntington's disease. It has also been studied for its potential to treat cardiovascular diseases, including hypertension and atherosclerosis, and has shown promise as an anti-cancer agent.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [(2,4-dichloro-5-fluorophenyl)methyl](methyl)amine hydrochloride involves the reaction of 2,4-dichloro-5-fluorobenzyl chloride with methylamine followed by hydrochloric acid to form the final product.", "Starting Materials": [ "2,4-dichloro-5-fluorobenzyl chloride", "Methylamine", "Hydrochloric acid" ], "Reaction": [ "Step 1: Add 2,4-dichloro-5-fluorobenzyl chloride to a reaction flask", "Step 2: Add excess methylamine to the reaction flask and stir for several hours at room temperature", "Step 3: Add hydrochloric acid to the reaction mixture to form [(2,4-dichloro-5-fluorophenyl)methyl](methyl)amine hydrochloride", "Step 4: Isolate the product by filtration and wash with cold water", "Step 5: Dry the product under vacuum to obtain the final compound" ] }

CAS RN

2763780-19-2

Molecular Formula

C8H9Cl3FN

Molecular Weight

244.5

Purity

95

Origin of Product

United States

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